2-(benzyloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(13-24-12-15-4-2-1-3-5-15)19-16-6-9-20(10-7-16)17-8-11-25(22,23)14-17/h1-5,16-17H,6-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVIAVMRKOVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COCC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzyloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a benzyloxy group, a piperidine ring, and a tetrahydrothiophene moiety, contributing to its diverse biological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperidine ring is known for its ability to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Antioxidant Activity : The presence of the dioxidotetrahydrothiophene group suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus contributing to anti-inflammatory responses.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various bacterial strains. In vitro assays demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Cytotoxicity
The cytotoxic effects of the compound were tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
3. Neuroprotective Effects
In neuropharmacological studies, the compound demonstrated protective effects against neuronal damage induced by oxidative stress in SH-SY5Y neuroblastoma cells. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels.
Case Studies
A notable case study involved the administration of this compound in an animal model of neurodegeneration. The results showed improved cognitive function and reduced neuronal loss compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s.
Q & A
Q. What are the critical considerations for synthesizing 2-(benzyloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide with high purity and yield?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature (typically 50–80°C) and pH (neutral to slightly basic), to minimize side reactions. Key steps involve coupling the benzyloxy-acetamide moiety to the sulfone-containing piperidine derivative. Reagents like halogenating agents (e.g., thionyl chloride) and oxidizing agents (e.g., hydrogen peroxide) are used for functional group transformations. Purification via column chromatography or recrystallization is essential to achieve >95% purity, as confirmed by HPLC .
Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy resolve ambiguities in the structural characterization of this compound?
- Methodological Answer : 1H and 13C NMR are critical for verifying the benzyloxy group (δ 4.5–5.0 ppm for –OCH2–) and the sulfone group (δ 3.0–3.5 ppm for –SO2–). For complex splitting patterns in the piperidine ring, 2D NMR techniques (e.g., COSY, HSQC) help assign stereochemistry and confirm regioselectivity. Discrepancies in integration ratios may indicate impurities, requiring iterative purification .
Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Long-term stability is monitored via HPLC under controlled humidity (30–60% RH) and temperature (4°C, 25°C). Mass spectrometry (MS) detects degradation products, such as hydrolyzed acetamide or sulfone oxidation byproducts .
Advanced Research Questions
Q. How can researchers address contradictory data in the compound’s reported biological activity across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, protein binding affinity). Validate activity using orthogonal assays:
- In vitro : Radioligand binding assays (e.g., for receptor affinity) vs. functional assays (e.g., cAMP modulation).
- In silico : Molecular docking to predict binding modes to targets like acetylcholinesterase or serotonin receptors.
Cross-reference results with structurally analogous compounds (e.g., chlorobenzyl derivatives) to identify structure-activity relationships (SARs) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility, monitored via logP calculations (software like MarvinSketch).
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis). Stabilize via methyl or fluorine substitution.
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for enhanced absorption, validated by plasma concentration-time curves in rodent models .
Q. How can computational modeling elucidate the mechanism of action for this compound’s interaction with sulfotransferase enzymes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model the sulfone group’s binding to the enzyme’s active site. Key parameters include:
- Binding free energy : Calculated via MM-PBSA.
- Hydrogen bonding : Between the sulfone oxygen and catalytic residues (e.g., Tyr 156).
Validate predictions with mutagenesis studies and enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data (e.g., IR vs. NMR) for the sulfone and acetamide groups?
- Methodological Answer :
- IR discrepancies : A strong S=O stretch (1050–1200 cm⁻¹) may overlap with C–O stretches. Use deconvolution software or compare to reference spectra of pure sulfones.
- NMR ambiguities : If acetamide NH proton integration is inconsistent, conduct variable-temperature NMR to detect tautomerism or rotational barriers. Cross-check with X-ray crystallography for definitive bond lengths and angles .
Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?
- Methodological Answer :
- Standardized synthesis protocols : Use automated reactors for precise control of stirring rate and temperature.
- Bioassay normalization : Include internal controls (e.g., a reference inhibitor) in each assay plate.
- Statistical analysis : Apply ANOVA to batch data, and exclude outliers via Grubbs’ test. Reproduce results across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
